3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine
Overview
Description
Scientific Research Applications
Sphingosine-1-Phosphate Receptor Agonist in Autoimmune Diseases
The compound 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid (ceralifimod, ONO-4641), a selective agonist for S1P1 and S1P5 receptors, has been discovered as a potential treatment for autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). It shows significant selectivity for S1P1 over S1P3 and demonstrates potent effects in peripheral lymphocyte lowering tests in mice (Kurata et al., 2017).
Anticancer Applications
Thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety have been designed and synthesized as potential antitumor agents. These compounds were evaluated for their anticancer activity against various human cancer cell lines and showed promising results, with certain compounds exhibiting greater potency than Doxorubicin in specific cell lines. This research highlights the therapeutic potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).
GABA Uptake Inhibition for Neurological Applications
Azetidine derivatives have been studied as GABA-uptake inhibitors. These compounds, particularly those with specific substitutions, demonstrated significant potency at GAT-1 and GAT-3 transporters. This research suggests the potential application of azetidine derivatives in the treatment of neurological disorders (Faust et al., 2010).
Synthetic Utility in Organic Chemistry
The synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines has been demonstrated in the synthesis of 3-methoxy-3-methylazetidines. This research provides insight into the reaction mechanism and highlights the versatility of azetidine derivatives in synthetic organic chemistry (Stankovic et al., 2011).
Catalytic Asymmetric Addition in Organic Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from l-(+)-methionine, was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This research shows the potential of azetidine derivatives as chiral ligands in asymmetric synthesis, achieving high enantioselectivity (Wang et al., 2008).
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxymethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-9(12-3-1)7-11-6-8-4-10-5-8/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQTTTURFNXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696404 | |
Record name | 3-{[(Oxolan-2-yl)methoxy]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-30-4 | |
Record name | 3-{[(Oxolan-2-yl)methoxy]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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